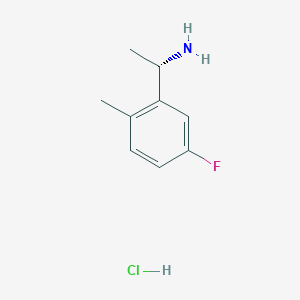

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride

Description

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral amine hydrochloride featuring a fluorinated aromatic ring with a methyl substituent. The compound’s stereochemistry (S-configuration) and substitution pattern on the phenyl ring influence its physicochemical properties and biological interactions. It is primarily utilized in pharmaceutical research, particularly in studies involving chiral amines and their receptor-binding profiles .

Properties

IUPAC Name |

(1S)-1-(5-fluoro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQGCVNWXMGBIN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704166 | |

| Record name | (1S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213698-94-2 | |

| Record name | (1S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride, also known as a substituted phenethylamine, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to various neurotransmitter systems and has been investigated for its effects on mood disorders, anxiety, and other neurological conditions.

Chemical Structure and Properties

- Molecular Formula : CHClF

- Molecular Weight : 201.66 g/mol

- Functional Groups : Amine, Fluorine substituent

The presence of a fluorine atom in the aromatic ring enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier, thus potentially increasing its efficacy in treating central nervous system (CNS) disorders.

Research indicates that (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride interacts with various neurotransmitter receptors, particularly those associated with serotonin, dopamine, and norepinephrine pathways. The compound may act as a modulator of these neurotransmitters, influencing signal transduction and synaptic transmission.

Key Mechanisms:

- Serotonin Receptors : Modulation of serotonin levels can lead to antidepressant and anxiolytic effects.

- Dopamine Receptors : Interaction with dopamine receptors may contribute to effects on mood and cognition.

- Norepinephrine Transporters : Inhibition or modulation can affect arousal and alertness.

Neurotransmitter Modulation

Studies suggest that (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride exhibits significant activity in modulating neurotransmitter systems. This is particularly relevant for conditions such as depression and anxiety disorders:

| Condition | Mechanism of Action | Potential Effects |

|---|---|---|

| Depression | Increases serotonin and norepinephrine levels | Mood elevation, reduced depressive symptoms |

| Anxiety | Modulates GABAergic activity | Anxiolytic effects |

| Schizophrenia | Potential agonistic activity at TAAR1 | Improvement in positive/negative symptoms |

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride:

- In Vivo Efficacy : A study demonstrated that compounds similar to (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride showed promising results in animal models for treating schizophrenia by acting on TAAR1 receptors, suggesting potential therapeutic applications in psychiatric disorders .

- Neuropharmacological Investigations : Research indicated that this compound could enhance serotonergic transmission, leading to significant antidepressant-like effects in rodent models .

- Toxicology Studies : Safety profiles were assessed through various toxicity tests, showing acceptable limits for further development in therapeutic contexts .

Comparative Analysis with Related Compounds

To understand the unique properties of (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-1-(4-Fluoro-2-methylphenyl)ethanamine hydrochloride | CHClF | Similar mechanism; potential antidepressant effects |

| 2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine | CHFN | Enhanced lipophilicity; modulates serotonin receptors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Alkyl Substituents

The compound shares structural motifs with several phenyl-ethanamine derivatives (Table 1). Key analogs include:

Key Observations :

Physicochemical Properties

- Lipophilicity : The 2-methyl group in the target compound increases hydrophobicity (clogP ≈ 1.8) compared to analogs with polar substituents (e.g., trifluoromethoxy: clogP ≈ 2.3) .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, (S)-1-(3,4-Difluorophenyl)ethanamine HCl shows solubility >50 mg/mL in water, similar to the target compound .

Pharmacological and Binding Profiles

Hydrogen-Bonding Interactions

Structural analogs like indole-based ethanamine hydrochlorides (e.g., Tryptamine HCl) demonstrate hydrogen bonding with residues such as GLU527 and TYR604 in HSP90, critical for anti-cancer activity . While the target compound lacks an indole ring, its amine group may engage in similar interactions with biomolecular targets.

Stereochemical Impact

Flack’s parameter analysis () highlights the importance of enantiomer purity in chiral amines. The (S)-configuration in the target compound may favor binding to specific enantioselective receptors, analogous to (S)-1-(4-Tert-butylphenyl) derivatives showing enhanced antifungal activity compared to (R)-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.